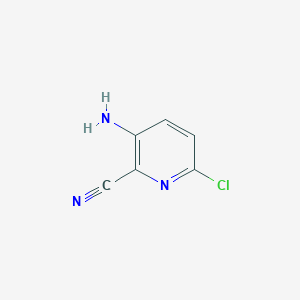

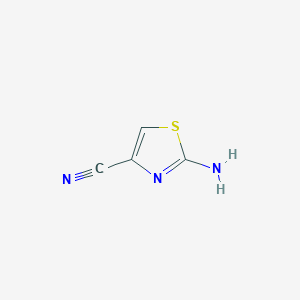

2-Aminothiazole-4-carbonitrile

Overview

Description

2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Synthesis Analysis

2-Aminothiazoles are synthesized and characterized by FTIR and NMR . They are used as starting material for the synthesis of diverse range of heterocyclic analogues .Molecular Structure Analysis

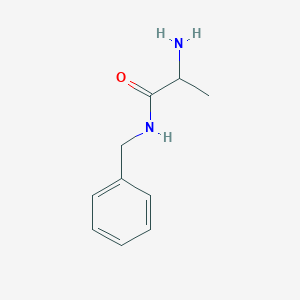

The molecular structure of 2-Aminothiazole-4-carbonitrile is characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms .Chemical Reactions Analysis

2-Aminothiazoles are used in various chemical reactions. For instance, they are used in Ulmann coupling with 2-chlorobenzoic acids mediated by ultrasonic irradiation .Scientific Research Applications

Antimicrobial Agent

2-Aminothiazole-4-carbonitrile has been used in the synthesis of a range of heterocyclic analogues with promising therapeutic roles as antibacterial and antifungal agents . For instance, compounds synthesized from 2-Aminothiazole-4-carbonitrile have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . Additionally, these compounds have exhibited antifungal potential against Candida glabrata and Candida albicans .

Anti-HIV Agent

The 2-Aminothiazole-4-carbonitrile scaffold is utilized in the development of compounds with anti-HIV properties . This is due to its ability to interact with key enzymes in the HIV replication process.

Antioxidant

Compounds derived from 2-Aminothiazole-4-carbonitrile have been found to possess antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially preventing or slowing down the damage to cells.

Antitumor Agent

2-Aminothiazole-4-carbonitrile is used in the synthesis of compounds with antitumor activities . These compounds can inhibit the growth of tumor cells, making them a potential option for cancer treatment.

Anthelmintic Agent

The 2-Aminothiazole-4-carbonitrile scaffold is also used in the development of anthelmintic agents . These agents are used to treat infections caused by parasitic worms.

Anti-inflammatory & Analgesic Agent

Compounds derived from 2-Aminothiazole-4-carbonitrile have shown anti-inflammatory and analgesic effects . This makes them potentially useful in the treatment of conditions characterized by inflammation and pain.

Mechanism of Action

Target of Action

2-Aminothiazole-4-carbonitrile is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . It has shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It has also shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it has been found to have a high binding affinity with the target enzyme UDP-N-acetylmuramate/L-alanine ligase . This interaction can lead to the inhibition of the enzyme, thereby affecting the growth and proliferation of the target cells .

Biochemical Pathways

The compound affects various biochemical pathways. In the context of its anticancer activity, it acts as an inhibitor of multiple enzyme targets such as EGFR/VGFER kinase . This can lead to the disruption of the signaling pathways that are crucial for the survival and proliferation of cancer cells .

Result of Action

The compound’s action results in the inhibition of the growth and proliferation of target cells. For instance, it has shown cytotoxicity towards six cancer cell lines . It has also demonstrated significant antibacterial potential, with good minimum inhibitory concentration (MIC) values against multi-drug resistant clinical isolates .

Safety and Hazards

properties

IUPAC Name |

2-amino-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3S/c5-1-3-2-8-4(6)7-3/h2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWADAVLEEDKKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408166 | |

| Record name | 2-Amino-4-cyanothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminothiazole-4-carbonitrile | |

CAS RN |

98027-21-5 | |

| Record name | 2-Amino-4-cyanothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)

![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)

![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)

![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)